molecular formula C17H25NO5Se B1384683 Boc-HomoSec(Mob)-OH CAS No. 669015-36-5

Boc-HomoSec(Mob)-OH

Cat. No.: B1384683
CAS No.: 669015-36-5
M. Wt: 402.4 g/mol
InChI Key: DACGJHKBWPCGRY-UHFFFAOYSA-N
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Description

Boc-HomoSec(Mob)-OH: is a synthetic compound commonly used in organic chemistry and biochemistry. It is a derivative of amino acids and is often employed in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the side chain with a methoxybenzyl (Mob) group.
  • The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) to facilitate the protection reactions.

Industrial Production Methods:

  • Industrial production may involve large-scale synthesis using automated peptide synthesizers.
  • The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-HomoSec(Mob)-OH can undergo oxidation reactions, particularly at the side chain, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can remove protective groups under specific conditions, such as hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the protected amino group or side chain, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products:

  • The major products depend on the specific reactions but can include deprotected amino acids, oxidized derivatives, or substituted compounds.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of complex peptides and proteins.
  • Acts as a building block in combinatorial chemistry for drug discovery.

Biology:

  • Employed in the study of enzyme-substrate interactions.
  • Used in the development of peptide-based inhibitors.

Medicine:

  • Potential applications in the design of peptide-based therapeutics.
  • Used in the synthesis of diagnostic peptides for imaging.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Acts as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

Mechanism:

  • The protective groups in Boc-HomoSec(Mob)-OH prevent unwanted side reactions during peptide synthesis.
  • The Boc group is typically removed under acidic conditions, while the Mob group is removed under reductive conditions.

Molecular Targets and Pathways:

  • Targets include amino acids and peptides in synthetic pathways.
  • Pathways involve the stepwise assembly of peptides with precise control over the sequence and structure.

Comparison with Similar Compounds

    Boc-Ala-OH: Another Boc-protected amino acid used in peptide synthesis.

    Fmoc-HomoSec(Mob)-OH: Uses a different protective group (Fmoc) for the amino group.

    Cbz-HomoSec(Mob)-OH: Uses a carbobenzoxy (Cbz) group for protection.

Uniqueness:

  • Boc-HomoSec(Mob)-OH offers a balance of stability and ease of removal for the protective groups, making it suitable for various synthetic applications.
  • Compared to Fmoc and Cbz derivatives, Boc-protected compounds are often preferred for their stability under basic conditions and ease of removal under acidic conditions.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACGJHKBWPCGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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